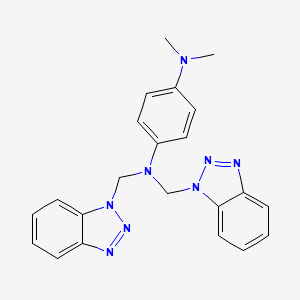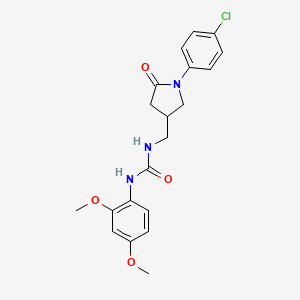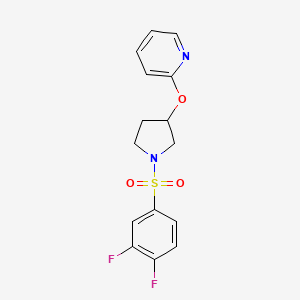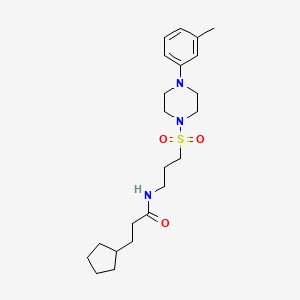![molecular formula C12H7F3N2O B3004691 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile CAS No. 439094-22-1](/img/structure/B3004691.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, such as lipid metabolism .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and are metabolized in the body .
Result of Action
Related compounds have been shown to have various effects, such as protecting the integrity of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile . These factors can include temperature, pH, and the presence of other substances in the environment.
Preparation Methods
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Cyclization to form the pyrrole ring: The intermediate is then subjected to cyclization reactions to form the pyrrole ring.
Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a cyanation reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as electrochromic devices and polymers with unique properties.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group can significantly alter the compound’s reactivity and solubility.
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-methyl: The methyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)18-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZLTYRWBWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)
![N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)naphthalene-1-carboxamide](/img/structure/B3004613.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-propyloxalamide](/img/structure/B3004614.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B3004615.png)

![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)

![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![2-(benzylsulfanyl)-3-(3,5-dimethylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

